molecular formula C14H8Cl2O4 B6409577 3-(3-Carboxy-4-chlorophenyl)-5-chlorobenzoic acid CAS No. 1262009-91-5

3-(3-Carboxy-4-chlorophenyl)-5-chlorobenzoic acid

Cat. No.: B6409577
CAS No.: 1262009-91-5
M. Wt: 311.1 g/mol
InChI Key: CCVZDAFYQBLSBJ-UHFFFAOYSA-N
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Description

3-(3-Carboxy-4-chlorophenyl)-5-chlorobenzoic acid is a chemical compound with significant interest in various fields of research and industry It is characterized by its unique structure, which includes two chlorinated phenyl rings and carboxylic acid groups

Properties

IUPAC Name

5-(3-carboxy-5-chlorophenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O4/c15-10-4-8(3-9(5-10)13(17)18)7-1-2-12(16)11(6-7)14(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVZDAFYQBLSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691720
Record name 4,5'-Dichloro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-91-5
Record name 4,5'-Dichloro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboxy-4-chlorophenyl)-5-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of benzoic acid derivatives followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and carboxylation can be achieved using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxy-4-chlorophenyl)-5-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce nitro, halogen, or other functional groups onto the phenyl rings .

Scientific Research Applications

3-(3-Carboxy-4-chlorophenyl)-5-chlorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Carboxy-4-chlorophenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Carboxy-4-chlorophenyl)-2-methylbenzoic acid
  • 3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid
  • 4-(3-Carboxy-4-chlorophenyl)-3-fluorobenzoic acid

Uniqueness

3-(3-Carboxy-4-chlorophenyl)-5-chlorobenzoic acid is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interactions are required .

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